2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Description
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide, also known as BIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BIA is a member of the benzimidazole family and is a potent inhibitor of protein-protein interactions.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Derivatives of 2-(1H-benzo[d]imidazol-1-yl)acetamide, including similar compounds, have been synthesized and evaluated for their antibacterial properties. These compounds have shown significant activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents (Ramalingam et al., 2019).
Antimicrobial and Antioxidant Properties
- Similar benzimidazole derivatives have been studied for their in vitro antimicrobial activity, showing effectiveness against several bacteria and fungi. Additionally, some of these compounds exhibited notable antioxidant activities, which could have implications for their use in medical and pharmaceutical research (Basavaraj S Naraboli & J. S. Biradar, 2017).
Antitumor Activity
- Certain benzimidazole derivatives have been investigated for their antitumor properties. Some compounds, structurally related to 2-(1H-benzo[d]imidazol-1-yl)acetamide, have shown potential anticancer activity against various cancer cell lines, indicating their relevance in cancer research (L. Yurttaş et al., 2015).
Corrosion Inhibition
- Research has explored the use of benzimidazole derivatives as corrosion inhibitors. These compounds have demonstrated efficacy in protecting metals, such as carbon steel, in corrosive environments. This application could be significant in industrial settings, especially in chemical and manufacturing processes (Z. Rouifi et al., 2020).
Acyl-CoA: Cholesterol O-Acyltransferase Inhibition
- A compound structurally similar to 2-(1H-benzo[d]imidazol-1-yl)acetamide has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This discovery has implications for the treatment of diseases involving ACAT-1 overexpression, highlighting the potential therapeutic applications of these compounds (K. Shibuya et al., 2018).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(12-23-14-22-18-7-3-4-8-19(18)23)21-11-15-5-1-2-6-17(15)16-9-10-25-13-16/h1-10,13-14H,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPTDHZIPGGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=CC=CC=C32)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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